
ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate
Vue d'ensemble
Description
Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a bromophenyl group, a cyano group, and an ethyl ester group attached to the pyrazole ring. These structural features contribute to its unique chemical and physical properties, making it of interest in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in ethanol or another suitable solvent to facilitate the formation of the pyrazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The pyrazole ring can undergo oxidation to form corresponding pyrazole N-oxides.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as potassium carbonate.
Reduction: Reducing agents like lithium aluminum hydride or hydrogenation catalysts.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Reduction: Formation of amine derivatives.
Oxidation: Formation of pyrazole N-oxides.
Applications De Recherche Scientifique
Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and the cyano group contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3-(4-bromophenyl)propanoate: Similar in structure but lacks the pyrazole ring and cyano group.
4-(3-(4-bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide: A pyrazoline derivative with different substituents on the pyrazole ring.
Uniqueness
Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate is unique due to the combination of its bromophenyl, cyano, and ethyl ester groups attached to the pyrazole ring. This unique structure imparts specific chemical reactivity and biological activity, distinguishing it from other similar compounds.
Activité Biologique
Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate, with the CAS number 98475-71-9, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, structure-activity relationships (SAR), and potential therapeutic applications, supported by data tables and relevant research findings.
- Molecular Formula : C₁₃H₁₀BrN₃O₂
- Molecular Weight : 320.14 g/mol
- CAS Number : 98475-71-9
Antitumor Activity
Recent studies have indicated that compounds containing the pyrazole moiety exhibit notable antitumor properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:
The presence of the bromine atom in the para position of the phenyl ring is crucial for enhancing cytotoxicity, as it contributes to electron-withdrawing effects that improve the compound's interaction with biological targets.
Antimicrobial Activity
The compound has also demonstrated promising antimicrobial properties against both bacterial and fungal strains. The minimum inhibitory concentration (MIC) values are summarized below:
Microorganism | MIC (µg/mL) | Activity Type |
---|---|---|
Staphylococcus aureus | 46.9 | Bacteriostatic |
Candida albicans | 5.8 | Antifungal |
These findings suggest that this compound may serve as a lead compound in developing new antimicrobial agents, particularly against multi-drug resistant strains.
Structure-Activity Relationship (SAR)
The SAR analysis reveals that modifications on the pyrazole core significantly influence biological activity. The following structural features are pivotal:
- Bromine Substitution : Enhances cytotoxicity and antimicrobial activity.
- Cyano Group : Contributes to electron affinity, improving binding to target proteins.
- Ethyl Ester Group : Affects solubility and bioavailability.
Case Study 1: Antitumor Efficacy
In a study examining the efficacy of various pyrazole derivatives, this compound was shown to inhibit cell proliferation in A-431 cells effectively. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and decreased anti-apoptotic proteins.
Case Study 2: Antimicrobial Mechanism
A separate investigation focused on the antimicrobial mechanism revealed that this compound disrupts bacterial cell wall synthesis, leading to cell lysis. The electron-withdrawing bromine group plays a critical role in enhancing membrane permeability, facilitating drug entry and action.
Q & A
Q. What are the common synthetic routes for ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate, and how do reaction conditions influence yield and purity?
Basic
The synthesis typically involves multi-step protocols, including cyclocondensation of hydrazines with β-keto esters or cyanoacetate derivatives. Key steps include:
- Cyclization : Reacting 4-bromophenyl hydrazine with ethyl 2-cyano-3-ethoxyacrylate under reflux in ethanol, followed by acid catalysis to form the pyrazole core .
- Substituent Introduction : Bromine and cyano groups are introduced via electrophilic substitution or nucleophilic displacement, requiring precise temperature control (60–80°C) to avoid decomposition .
- Yield Optimization : Solvent polarity (e.g., DMF vs. THF) and catalyst choice (e.g., p-toluenesulfonic acid) significantly affect purity. For example, polar aprotic solvents improve cyclization efficiency but may increase side-product formation .
Q. What spectroscopic techniques are recommended for characterizing this compound, and what key spectral features should researchers focus on?
Basic
- NMR : H NMR reveals aromatic proton splitting patterns (e.g., para-substituted bromophenyl protons at δ 7.4–7.6 ppm) and ester methyl groups (δ 1.3–1.4 ppm). C NMR confirms the cyano group (δ ~115 ppm) and carbonyl carbons (ester: δ ~165 ppm; pyrazole: δ ~150 ppm) .
- IR : Strong absorbance at ~2200 cm (C≡N stretch) and 1700 cm (ester C=O) .
- Mass Spectrometry : Molecular ion peaks at m/z 309.16 (M) and fragmentation patterns for the bromophenyl moiety (e.g., loss of Br) .
Q. How does the solubility profile of this compound vary across solvents, and what implications does this have for experimental design?
Basic
- Polar Solvents : Moderately soluble in DMSO (10–15 mg/mL) and DMF, suitable for biological assays .
- Nonpolar Solvents : Poor solubility in hexane or diethyl ether, necessitating pre-dissolution in polar solvents for reactions .
- Implications : Solvent choice affects reaction kinetics (e.g., DMSO enhances nucleophilic substitution rates) and bioassay reproducibility (e.g., DMSO concentration <1% to avoid cytotoxicity) .
Q. What strategies can be employed to resolve contradictions in biological activity data observed across different studies?
Advanced
- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., compare with reported C–Br bond lengths: ~1.9 Å ).
- Assay Standardization : Control variables like cell line passage number or enzyme batch. For example, antimicrobial assays may yield conflicting MIC values due to variations in bacterial strain resistance .
- Meta-Analysis : Cross-reference data with structurally similar analogs (e.g., replacing Br with Cl reduces IC by ~30% in kinase inhibition assays ).
Q. How can computational chemistry methods be applied to predict the interaction mechanisms between this compound and specific enzyme targets?
Advanced
- Docking Simulations : Use AutoDock Vina to model binding to ATP-binding pockets (e.g., pyrazole core mimics adenine in kinase inhibitors). The cyano group may form hydrogen bonds with catalytic lysine residues .
- MD Simulations : Analyze stability of ligand-enzyme complexes over 100 ns trajectories. Pay attention to bromophenyl π-π stacking with hydrophobic residues (e.g., Phe80 in COX-2) .
- QSAR Models : Correlate substituent electronegativity (e.g., Br vs. CF) with inhibitory potency using Hammett constants .
Q. What crystallographic data are available for this compound, and how can researchers utilize this information in drug design?
Advanced
- Crystal Packing : Monoclinic P2/c symmetry with intermolecular C–H···N interactions stabilizing the lattice. These interactions inform co-crystallization strategies for improved bioavailability .
- Torsion Angles : The dihedral angle between pyrazole and bromophenyl rings (~15°) affects molecular planarity and target binding. Modifying substituents (e.g., adding methyl groups) can adjust this angle .
Q. How do structural modifications at the 4-bromophenyl or cyano positions affect the compound's reactivity and biological activity?
Advanced
- Bromophenyl Replacement : Substituting Br with electron-withdrawing groups (e.g., NO) increases electrophilicity, enhancing reactivity in Suzuki couplings but reducing metabolic stability .
- Cyano Modification : Replacing CN with COOH improves aqueous solubility but abolishes kinase inhibition due to loss of H-bonding capacity .
- SAR Trends : Para-substituted bromophenyl derivatives show 2–3× higher antiproliferative activity against MCF-7 cells compared to ortho-substituted analogs .
Q. What experimental approaches are recommended for optimizing multi-step synthesis to minimize by-products?
Methodological
- Stepwise Monitoring : Use TLC or HPLC to track intermediate formation (e.g., hydrazone intermediate at R 0.5 in ethyl acetate/hexane). Adjust stoichiometry if intermediates persist .
- Catalyst Screening : Test Brønsted acids (e.g., HCl vs. HSO) for cyclization efficiency. HSO reduces reaction time by 40% but may require neutralization .
- Purification : Employ gradient column chromatography (silica gel, 5–20% EtOAc/hexane) to separate regioisomers .
Q. In kinetic studies of this compound's reactions, how should researchers account for potential side reactions under varying pH conditions?
Methodological
- pH Control : Maintain pH 7–8 for nucleophilic substitutions to prevent ester hydrolysis. Below pH 6, the cyano group may protonate, reducing electrophilicity .
- Quenching Experiments : Add excess NaHCO to terminate reactions and isolate intermediates (e.g., detect acyl hydrazides via LC-MS) .
- Isotope Labeling : Use N-labeled hydrazines to trace reaction pathways and identify by-products .
Q. How can researchers validate the proposed enzyme inhibition mechanisms using in vitro assays and molecular docking simulations?
Methodological
- Enzyme Assays : Measure IC via fluorescence-based kits (e.g., ADP-Glo™ for kinases). Compare with positive controls (e.g., staurosporine) to confirm competitive inhibition .
- Site-Directed Mutagenesis : Mutate key binding residues (e.g., Asp184 in EGFR) and assess activity loss. A >50% reduction supports the proposed mechanism .
- Free Energy Calculations : Use MM-PBSA to validate docking poses. ΔG values < −7 kcal/mol indicate high-affinity binding .
Propriétés
IUPAC Name |
ethyl 1-(4-bromophenyl)-5-cyanopyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrN3O2/c1-2-19-13(18)11-8-16-17(12(11)7-15)10-5-3-9(14)4-6-10/h3-6,8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWGLRUQZUNIEBJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30545934 | |
Record name | Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
98475-71-9 | |
Record name | Ethyl 1-(4-bromophenyl)-5-cyano-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30545934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.